3-(3-Nitrophenyl)propan-1-amine hydrochloride
Description
Properties
Molecular Formula |
C9H13ClN2O2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
3-(3-nitrophenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-6-2-4-8-3-1-5-9(7-8)11(12)13;/h1,3,5,7H,2,4,6,10H2;1H |
InChI Key |
AGPTZCRNQXRGFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using 1,3-Diaminopropane
A well-documented method involves the reaction of nitro-substituted halobenzenes with 1,3-diaminopropane under controlled conditions to form the corresponding 3-(3-nitrophenyl)propan-1-amine derivatives.
-
A nitro-substituted aryl halide (such as 1-fluoro-2-nitrobenzene or 3-bromopropyl derivatives) is reacted with 1,3-diaminopropane in a polar aprotic solvent like dimethylformamide (DMF).
The reaction is typically heated at 60 °C for 4 to 6 hours.
After completion, the mixture is cooled, and the solvent is evaporated under reduced pressure.
The crude product is purified by chromatography (e.g., chloroform:methanol mixtures) to isolate the free base amine.
Conversion to Hydrochloride Salt:
The free amine is dissolved in ethanol.
A few drops of concentrated hydrochloric acid are added with shaking.
The hydrochloride salt precipitates as a solid, which is collected by filtration, washed with acetone, and dried to yield the pure 3-(3-nitrophenyl)propan-1-amine hydrochloride.
-
Reported yields for the amine intermediate range from 70% to 80%.
Hydrochloride salts are typically obtained in high purity (>95%) as yellow solids.
Alternative Synthetic Routes
Phthalimide Protection and Hydrazinolysis:
The use of N-(3-bromopropyl)phthalimide as a reagent allows for a protected intermediate formation.
Reaction with nitroanilines in the presence of triethylamine at elevated temperatures (around 120 °C) yields phthalimide-protected intermediates.
Subsequent hydrazinolysis (using hydrazine hydrate in ethanol under reflux) removes the phthalimide protecting group to liberate the free amine.
Acidification with hydrochloric acid converts the free amine to the hydrochloride salt.
This method is advantageous for controlling side reactions and improving overall purity.
Nitration of Preformed Propan-1-amine Derivatives
Another approach involves nitration of 3-phenylpropan-1-amine derivatives using nitric acid under controlled temperature (0–15 °C) in solvents like dichloroethane.
This method requires careful control to avoid over-nitration or oxidation.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 1-fluoro-2-nitrobenzene + 1,3-diaminopropane in DMF | 60 °C | 4–6 hours | 70–78 | Requires chromatographic purification |
| Phthalimide protection | N-(3-bromopropyl)phthalimide + nitroaniline + Et3N | 120 °C | 10 hours | 66 | Followed by hydrazinolysis |
| Hydrazinolysis | Hydrazine hydrate in ethanol reflux | Reflux (~78 °C) | 6 hours | 73 | Removes phthalimide protection |
| Hydrochloride salt formation | Concentrated HCl in ethanol | Room temperature | 1–2 hours | >95 | Precipitates pure solid |
The nucleophilic aromatic substitution (SNAr) approach using 1,3-diaminopropane is effective due to the activating effect of the nitro group on the aromatic ring, facilitating substitution of halogens such as fluorine or bromine.
The use of phthalimide protection enhances selectivity and reduces side reactions, especially when handling reactive amines.
Purification by chromatography is often necessary to achieve high purity, but this can be a limitation for large-scale synthesis.
Conversion to hydrochloride salt improves compound stability and facilitates isolation as a solid.
The synthetic methods are reproducible with moderate to high yields and allow for structural modifications if needed.
The preparation of this compound is achieved primarily through nucleophilic substitution reactions involving nitro-substituted aryl halides and 1,3-diaminopropane, followed by acidification to form the hydrochloride salt. Alternative routes employing phthalimide protection and hydrazinolysis offer improved control over purity. Reaction conditions typically involve moderate heating in polar solvents like DMF, with purification by chromatography. The hydrochloride salt is obtained as a stable, high-purity solid suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 3-(3-Aminophenyl)propan-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Nitrophenyl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following compounds share the propan-1-amine backbone but differ in substituent type, position, or additional functional groups:
Pharmacological and Physicochemical Properties
- This contrasts with the electron-deficient trifluoromethyl group (moderate electron withdrawal) in its analogue, which improves metabolic stability and lipophilicity . Chloro substituents (e.g., in 2-(3-chlorophenoxy)propan-1-amine) provide moderate electron withdrawal but are less reactive than nitro groups, favoring stable receptor binding .
Bioavailability :
- Nitro groups may reduce oral bioavailability due to high polarity, whereas trifluoromethyl or imidazole-linked derivatives exhibit enhanced membrane permeability .
- Chlorprothixene’s bulky thioxanthene ring system increases hydrophobicity, aiding blood-brain barrier penetration for CNS applications .
- Impurity profiles must adhere to ICH guidelines (<0.10% for unknown impurities) . Trifluoromethyl derivatives often involve costly fluorination steps, while imidazole-linked amines utilize carbodiimide coupling agents (e.g., EDC·HCl) for amide bond formation .
Biological Activity
3-(3-Nitrophenyl)propan-1-amine hydrochloride, also known as (1S)-1-(3-nitrophenyl)propan-1-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its biological activity.
- Chemical Formula : C9H12N2O2·HCl
- Molecular Weight : 202.66 g/mol
- CAS Number : 874098-11-0
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in polar solvents such as water, methanol, and ethanol
- Melting Point : Approximately 293–295°C
The biological activity of this compound is largely attributed to its nitrophenyl group, which enhances its interaction with various biological targets. The compound may function as a ligand that binds to receptors or enzymes, modulating their activity. This property is crucial for its potential applications in drug development aimed at specific therapeutic outcomes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of this compound can have MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens .
- Biofilm Formation Inhibition : The compound demonstrated significant potential in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
Antidepressant Effects
Compounds structurally related to 3-(3-nitrophenyl)propan-1-amine have been associated with antidepressant properties. These effects may arise from the inhibition of serotonin and norepinephrine reuptake transporters, enhancing neurotransmitter levels in the brain .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, potentially through the modulation of inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases.
Case Studies
Safety and Toxicity
While this compound shows promising biological activities, it is essential to note its acute toxicity if ingested (H302) and potential skin irritation (H315). Therefore, careful handling is necessary during research and application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
